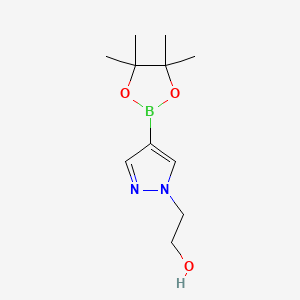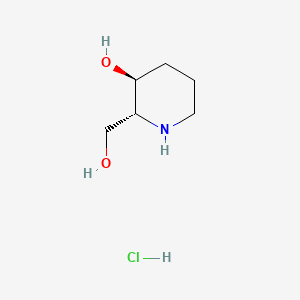
Methyl 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate (MFH-TFC) is a novel compound with potential applications in the field of scientific research. The compound has a wide range of properties that make it suitable for use in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity : Methyl 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate and its derivatives demonstrate significant antimicrobial properties. For instance, a study by Banpurkar, Wazalwar, & Perdih (2018) on azo dyes derived from 3-Methyl-4 H -isoxazol-5-one, a close relative of Methyl 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate, showed antibacterial and antifungal activity, particularly against Staphylococcus aureus.
Structural and Spectral Studies : The compound and its related isoxazoles have been extensively studied for their structural and spectral properties. For example, Boulton & Katritzky (1961) investigated the tautomerism of 5-hydroxyisoxazoles, which provided insight into the chemical behavior of similar compounds.
Synthetic Precursor for Heterocycles : It serves as a precursor for synthesizing various heterocyclic compounds. Research by Roy, Rajaraman, & Batra (2004) highlighted the role of methyl isoxazole carboxylate in the synthesis of isoxazole-fused heterocycles.
Potential in Drug Synthesis : Although the requirements exclude drug use and dosage, it's worth noting that compounds similar to Methyl 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate have been studied for their potential in drug synthesis. For instance, Patterson, Cheung, & Ernest (1992) synthesized a related compound as a prodrug for anti-inflammatory agents.
Application in Cancer Research : Some derivatives have shown promise in cancer research. Karthikeyan, Solomon, Lee, & Trivedi (2017) synthesized compounds with a 5-fluoro-2-hydroxyphenyl substituent, exhibiting significant antiproliferative effects against breast cancer cell lines.
Fluorination Studies : The compound's fluorinated structure has been a focus of study, as seen in research by Ohtsuka, Uraguchi, Yamamoto, Tokuhisa, & Yamakawa (2012), who investigated the trifluoromethylation of 1,3-dicarbonyl compounds.
Difluoromethylation of Aromatic Isoxazoles : Research on difluoromethylation, a process related to the compound's chemistry, has been conducted. Shibata (2014) explored the difluoromethylation of aromatic isoxazoles, which is relevant to the compound's chemical class.
Potential in Pesticide Development : The compound's structure has been studied in the context of developing novel pesticides. Zuo, Mi, Fan, Zheng, Zhang, Wang, & Yang (2010) synthesized derivatives containing similar structural elements for potential use in pesticide development.
Eigenschaften
IUPAC Name |
methyl 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NO4/c1-20-11(19)8-9(17-21-10(8)12(14,15)16)6-3-2-5(18)4-7(6)13/h2-4,18H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAHITOQOQAJFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=C(C=C(C=C2)O)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-fluoro-4-hydroxyphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]-](/img/structure/B568965.png)












